molecular formula C25H18O B1351415 3,3-Diphenyl-3H-benzo[f]chromene CAS No. 4222-20-2

3,3-Diphenyl-3H-benzo[f]chromene

Cat. No. B1351415
CAS RN: 4222-20-2
M. Wt: 334.4 g/mol
InChI Key: UBNNJVRNPJVYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-3H-benzo[f]chromene is a research chemical compound used in the preparation and photochromism of naphthopyrans, pyranoquinolines, pyranoquinazolines, and pyranoquinoxalines .


Synthesis Analysis

The synthesis of 3,3-diphenyl-3H-benzo[f]chromenes involves the use of an aza-15-crown-5-ether unit or a dimethylamino group. A spectrokinetic study of light-controlled complexation of these compounds with Ca2+ in acetonitrile has been reported .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Diphenyl-3H-benzo[f]chromene are related to its photochromic behavior. The affinity of the azacrown chromene to Ca2+ decreases substantially upon a photoinduced ring-opening reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Diphenyl-3H-benzo[f]chromene include a molecular weight of 334.4 g/mol, a computed XLogP3-AA of 6.7, no hydrogen bond donors, one hydrogen bond acceptor, two freely rotating bonds, and a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Photochromic Behavior and Light-Controlled Complexation

3,3-Diphenyl-3H-benzo[f]chromene: exhibits photochromic behavior, meaning it can reversibly change color when exposed to light. This compound has been studied for its ability to undergo light-controlled complexation with calcium ions (Ca^2+). Upon UV irradiation, the compound’s affinity for Ca^2+ changes, which is significant for developing light-responsive materials .

Ophthalmic Lens Production

This compound is of great interest in the production of photochromic ophthalmic lenses. The kinetics of coloration and decoloration are crucial for practical applications, and understanding these mechanisms can aid in designing lenses with optimized photofunctionality .

Antidepressant and Anticonvulsant Activities

Derivatives of 3,3-Diphenyl-3H-benzo[f]chromene have been synthesized and evaluated for their potential antidepressant and anticonvulsant activities. This highlights the compound’s relevance in medicinal chemistry and pharmaceutical research .

Mechanochemical Reactivity

The mechanochemical reactivity of naphthopyran derivatives, including 3,3-Diphenyl-3H-naphtho[2,1-b]pyran , has been explored for their application in polymer mechanochemistry. These compounds can act as molecular switches that respond to mechanical force, leading to color changes. This property is useful for designing force-responsive materials .

Photochromic Material Design

The photochromic reaction of 3,3-Diphenyl-3H-benzo[f]chromene derivatives can be tailored to meet specific requirements for various applications. By modifying the structural pattern, researchers can control the rate of decoloration, which is essential for materials that need to revert to their original color quickly after the removal of light stimuli .

Synthesis of Pyranoquinolines and Related Compounds

3,3-Diphenyl-3H-benzo[f]chromene: serves as a precursor in the synthesis of a range of compounds, including pyranoquinolines, pyranoquinazolines, and pyranoquinoxalines. These compounds have diverse applications in chemical research and development .

properties

IUPAC Name

3,3-diphenylbenzo[f]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c1-3-10-20(11-4-1)25(21-12-5-2-6-13-21)18-17-23-22-14-8-7-9-19(22)15-16-24(23)26-25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNJVRNPJVYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063365
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-3H-benzo[f]chromene

CAS RN

4222-20-2
Record name 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4222-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Naphtho(2,1-b)pyran, 3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 2
Reactant of Route 2
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 3
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 4
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 5
3,3-Diphenyl-3H-benzo[f]chromene
Reactant of Route 6
3,3-Diphenyl-3H-benzo[f]chromene

Q & A

A: NPY is a photochromic compound, meaning it undergoes a reversible color change upon exposure to UV light. [, , ] This unique characteristic makes it a promising candidate for applications such as variable optical transmission materials, photomodulated materials, and photoswitchable systems. [, , ]

A: UV irradiation causes the pyranic ring in NPY to open, forming colored open forms called photomerocyanines. These photomerocyanines exist as different isomers, primarily transoid-cis and transoid-trans. [, , ] Removing the UV source initiates a thermal back-isomerization process, returning the molecule to its colorless closed-ring form. []

A: Studies have shown that solvent polarity significantly impacts the absorption spectra of the colored open forms and the kinetics of the thermal bleaching process. [] For instance, embedding NPY in organically modified silica films with varying polarities demonstrated a shift of up to 35 nm in the absorption band of the open form, impacting the perceived color. [] Additionally, increasing the solvent viscosity can slow down the thermal cyclization rate. []

A: UV irradiation of NPY initially forms the transoid-cis isomer as the predominant colored species. [, ] Further irradiation can lead to the formation of the transoid-trans isomer, typically a long-lived photoproduct. [] NMR spectroscopy studies have been instrumental in identifying and characterizing these isomers. [, ] Additionally, a third, short-lived isomer is often observed during the initial stages of the photochromic process. []

A: Understanding the reaction kinetics, particularly the thermal fading process, is crucial for practical applications. [, ] By analyzing the bleaching rate of the different photomerocyanine isomers, researchers can tailor the fading time for specific applications. [] For instance, ellipsometry techniques allow for high-accuracy characterization of the dynamic photochromic transitions and determination of kinetic constants. []

A: Introducing different substituents on the NPY scaffold significantly impacts its photochromic behavior. [, , , , , , ] For example, incorporating a dimethylamino group at the 8-position leads to a significant bathochromic shift (red-shift) in the absorption of the colored form. [] Similarly, attaching thiophene units via an acetylenic junction can influence the excited state dynamics and the overall photochromic efficiency. [, ]

A: Computational methods, such as ab initio calculations, are essential for exploring the potential energy surfaces involved in the photochromic process. [] These calculations provide valuable insights into the barriers separating different isomeric forms, both in the ground and excited states, and aid in understanding the step-by-step dynamics of the photoreaction. []

A: NPY derivatives have shown potential in various fields. For example, incorporating a ureido group can induce self-assembling properties, leading to the development of photoswitchable supramolecular architectures. [] Furthermore, incorporating azacrown ether units enables light-controlled complexation with metal cations, opening possibilities for applications such as sensors and molecular switches. [, ]

A: Yes, researchers have successfully embedded NPY into various matrices like sol-gel prepared organically modified silica films [] and polyurea microcapsules. [] These systems offer enhanced stability and facilitate the development of functional devices. For instance, microencapsulation with polyurea via interfacial polymerization provides protection from environmental factors and improves the material's longevity. []

A: Despite its promising properties, NPY faces challenges like potential photodegradation upon prolonged UV exposure. [] Research focuses on enhancing its photostability, for example, by incorporating photostabilizers like bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate (HALS 770) during microencapsulation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.